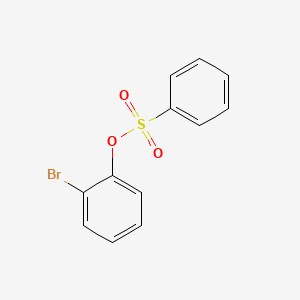

2-Bromophenyl benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41480-10-8 |

|---|---|

Molecular Formula |

C12H9BrO3S |

Molecular Weight |

313.17 g/mol |

IUPAC Name |

(2-bromophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |

InChI Key |

OAILHIDJWLPOJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |

Origin of Product |

United States |

Significance of Aryl Sulfonates in Contemporary Chemical Research

Aryl sulfonates are a class of organic compounds recognized for their utility as intermediates in a wide range of chemical reactions. researchgate.net Their significance stems from their dual functionality: the sulfonate group can act as a leaving group in cross-coupling reactions, while the aryl ring can be functionalized. researchgate.net This makes them valuable alternatives to aryl halides in transition-metal-catalyzed reactions. researchgate.net

The sulfonate moiety's resistance to a variety of reaction conditions also allows it to serve as a protecting group for phenols. researchgate.net Furthermore, aryl sulfonate esters are considered attractive molecules due to their presence in bioactive compounds and their applications in medicinal chemistry. researchgate.netrsc.org Research has demonstrated their role as synthetic intermediates and as C-O electrophiles in organic reactions. researchgate.net The ability to activate the C-O bond using transition metal catalysis has expanded their utility, making them key players in the construction of complex organic molecules. researchgate.net

Overview of the Reactivity Profile of 2 Bromophenyl Benzenesulfonate

2-Bromophenyl benzenesulfonate (B1194179) is a bifunctional molecule, featuring both a bromine atom and a benzenesulfonate group attached to a phenyl ring. This unique structure provides two distinct reactive sites, enabling a range of selective chemical transformations. The compound is primarily utilized as an intermediate in organic synthesis for the production of pharmaceuticals and other complex organic molecules.

The reactivity of 2-Bromophenyl benzenesulfonate is characterized by its participation in several key reaction types:

Nucleophilic Substitution: The bromine atom on the phenyl ring can act as a leaving group, allowing for its replacement by various nucleophiles. This is a fundamental reaction for introducing new functional groups onto the aromatic ring.

Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes. rsc.orgresearchgate.net This facilitates a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. rsc.org

Reactions involving the Sulfonate Group: While often stable, the benzenesulfonate group can also participate in reactions under specific conditions. For instance, it can be cleaved or modified, adding another layer to the compound's synthetic utility.

The presence of both the bromo and benzenesulfonate substituents allows for sequential or orthogonal functionalization, where one group can be reacted selectively while the other remains intact for subsequent transformations. This dual reactivity is a cornerstone of its utility in multi-step syntheses.

Substituent Effects and Their Influence on Chemical Transformations

Classical Synthesis Routes

The traditional methods for synthesizing aryl sulfonates have long been established in organic chemistry, primarily relying on the reaction between a phenol (B47542) and a sulfonyl chloride.

Esterification of 2-Bromophenol (B46759) with Benzenesulfonyl Chloride

The most direct and widely used method for preparing this compound is the esterification of 2-bromophenol with benzenesulfonyl chloride. This reaction, an example of the Schotten-Baumann reaction, involves the formation of a sulfonate ester bond. wikipedia.org The synthesis is typically carried out by treating 2-bromophenol with benzenesulfonyl chloride in the presence of a base. smolecule.com

The general reaction is as follows:

2-Bromophenol + Benzenesulfonyl Chloride → this compound + HCl

This method is favored for its straightforward procedure and the ready availability of the starting materials. researchgate.net

Role of Basic Catalysis in Carbon-Oxygen Sulfonate Bond Formation

The formation of the carbon-oxygen sulfonate bond in the esterification of phenols with sulfonyl chlorides is significantly influenced by the presence of a basic catalyst. Bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to facilitate this reaction. smolecule.comosti.gov

The role of the base is twofold:

Neutralization of HCl: The reaction between the phenol and the sulfonyl chloride produces hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting phenol and deactivating it, thus driving the reaction to completion.

Activation of the Phenol: The base can deprotonate the phenol to form a more nucleophilic phenoxide ion. This phenoxide ion then more readily attacks the electrophilic sulfur atom of the sulfonyl chloride, accelerating the rate of the esterification reaction. libretexts.org

The choice of base and reaction conditions can be crucial for optimizing the yield and purity of the desired aryl sulfonate.

Advanced Synthetic Approaches and Process Optimization

In response to the demand for more efficient, scalable, and environmentally friendly processes, several advanced synthetic strategies for aryl sulfonates have been developed.

Strategies for Industrial Scale Synthesis

For the large-scale production of aryl sulfonates, several factors are critical, including yield, purity, cost-effectiveness, and safety. Industrial methods may employ automated reactors and continuous flow systems to enhance efficiency and minimize the formation of by-products. smolecule.com The use of high-gravity reactors for the sulfonation of alkylbenzenes with gaseous SO3 represents an advanced industrial approach, offering rapid reaction times and simplified processing. google.com Furthermore, the development of continuous manufacturing processes, incorporating automated controls, has shown significant improvements in spacetime yield compared to traditional batch processes. mdpi.com

| Parameter | Batch Process | Continuous Flow Process |

| Scale | Laboratory to pilot scale | Pilot to industrial scale |

| Control | Manual or semi-automated | Fully automated |

| Efficiency | Lower spacetime yield | Higher spacetime yield |

| Safety | Potential for localized overheating | Better heat and mass transfer, improved safety |

Electrochemical Oxidative Sulfonylation of Phenols

A novel and sustainable approach to the synthesis of aryl sulfonate esters is through electrochemical oxidative sulfonylation. acs.orgnih.gov This method utilizes stable and readily available phenols and sodium arenesulfinates as starting materials. acs.orgnih.gov The reaction proceeds under mild conditions in an undivided electrochemical cell, avoiding the need for external chemical oxidants. organic-chemistry.org

Key features of this method include:

Green Chemistry: It employs electrons as clean redox reagents, making it an environmentally friendly alternative to traditional oxidation methods. acs.org

Broad Substrate Scope: The reaction is applicable to a wide range of phenols, including those with electron-donating and electron-withdrawing groups, and demonstrates excellent functional group tolerance. organic-chemistry.org

High Yields: Aryl sulfonate esters are typically produced in good to excellent yields. acs.orgacs.org

Mechanistic studies suggest the reaction proceeds through the electrochemical oxidation of the sodium arenesulfinate to generate a sulfonyl radical, which then reacts with the phenolate (B1203915) anion. organic-chemistry.orgsioc-journal.cn

One-Pot Sequential Synthesis Protocols

Another one-pot strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids to form sulfonyl chlorides, which are then aminated in the same pot to produce sulfonamides. acs.org This approach avoids the need to pre-functionalize the starting materials and is applicable to a diverse range of substrates. acs.org

Ultrasound-Assisted Sulfonylation Reactions

The application of ultrasonic irradiation in organic synthesis has been recognized as a powerful tool for enhancing reaction rates and improving yields and selectivity. In the context of sulfonylation, ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer.

A general methodology for the sulfonation of aromatic compounds using sulfuric acid under sonication demonstrates a significant enhancement in reaction rate and improved selectivity compared to silent (non-sonicated) conditions. researchgate.net For instance, the sulfonation of compounds like toluene (B28343) and benzene shows markedly reduced reaction times and increased conversion rates when subjected to ultrasound. researchgate.net This approach avoids the need for harsh reagents or complex catalysts, presenting a greener alternative for the synthesis of sulfonic acids, which are precursors to sulfonyl chlorides and sulfonates.

While direct ultrasound-assisted synthesis of this compound is not extensively detailed, the principles established in related reactions are applicable. The reaction between a phenol and a benzenesulfonyl chloride to form a sulfonate ester could be accelerated under ultrasonic conditions. Furthermore, ultrasound has been successfully employed in the synthesis of other sulfur-containing compounds, such as 2-sulfonyl nitrogen heterocycles and isoxazolines bearing sulfonamides, highlighting the versatility of this technique in forming C-S and N-S bonds. nih.govsioc-journal.cn

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Sulfonation of Aromatic Compounds

| Aromatic Compound | Conditions | Reaction Time | Conversion (%) | Product | Selectivity (%) |

|---|---|---|---|---|---|

| Toluene | Silent | 24 h | 70 | Toluene-4-sulfonic acid | 90 |

| Toluene | Ultrasound | 45 min | 76 | Toluene-4-sulfonic acid | 100 |

| Benzene | Silent | 5 h | 13 | Benzenesulfonic acid | 80 |

| Benzene | Ultrasound | 45 min | 28 | Benzenesulfonic acid | 100 |

| Naphthalene | Silent | 5 h | 11 | Naphthalene-1-sulfonic acid | 87 |

| Naphthalene | Ultrasound | 45 min | 66 | Naphthalene-1-sulfonic acid | 100 |

Data sourced from a study on ultrasound-assisted regioselective sulfonation. researchgate.net

O-Benzenesulfonylation of Pyrimidinols

The synthesis of aryl sulfonates via the O-benzenesulfonylation of hydroxyl-substituted heterocyclic compounds is a key strategy for producing functionalized molecules. Pyrimidinols, which contain a hydroxyl group on the pyrimidine (B1678525) ring, are important substrates in this regard.

Research has demonstrated the successful O-benzenesulfonylation of pyrimidinol derivatives. For example, crystalline organic compounds such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) have been prepared through the reaction of the corresponding pyrimidinols (2-amino-6-methylpyrimidin-4-ol and 2,6-diaminopyrimidin-4-ol) with benzenesulfonyl chloride. nih.gov Similarly, other sulfonate esters like 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) have been synthesized by reacting 2,6-diaminopyrimidin-4-ol with the appropriate sulfonyl chloride (naphthalene-2-sulfonyl chloride or 4-methylbenzenesulfonyl chloride). acs.org

The general procedure involves stirring the pyrimidinol with a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone. acs.org After a period of stirring at ambient temperature, the corresponding sulfonyl chloride is added, and the mixture is refluxed for several hours to complete the reaction. acs.org The resulting pyrimidinyl sulfonate products are typically crystalline solids that can be purified by filtration and crystallization. nih.govacs.org

Table 2: Examples of O-Benzenesulfonylated Pyrimidine Derivatives

| Product Name | Pyrimidinol Precursor | Sulfonyl Chloride Reagent |

|---|---|---|

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) | 2-amino-6-methylpyrimidin-4-ol | Benzenesulfonyl chloride |

| 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) | 2,6-diaminopyrimidin-4-ol | Benzenesulfonyl chloride |

| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate | 2,6-diaminopyrimidin-4-ol | Naphthalene-2-sulfonyl chloride |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | 2,6-diaminopyrimidin-4-ol | 4-Methylbenzenesulfonyl chloride |

Data compiled from studies on the synthesis and structural analysis of pyrimidine sulfonates. nih.govacs.org

Synthesis of Related Brominated Benzenesulfonate Precursors and Derivatives

The synthesis of the target compound, this compound, and its analogs relies heavily on the availability of key brominated precursors, primarily 2-bromobenzenesulfonyl chloride.

Preparation of 2-Bromobenzenesulfonyl Chloride

2-Bromobenzenesulfonyl chloride is a crucial intermediate for introducing the 2-bromobenzenesulfonate group onto a molecule. It is a slightly yellow crystalline powder at room temperature. lookchem.com

A well-established synthetic route to 2-bromobenzenesulfonyl chloride starts from 2-bromoaniline (B46623). google.com The synthesis is a two-step process:

Diazotization: 2-bromoaniline is treated with hydrochloric acid and sodium nitrite (B80452) at low temperatures (-5 to 0 °C) to form the corresponding diazonium salt. This intermediate is then precipitated as a zinc chloride diazonium salt by the addition of aqueous zinc chloride. google.com

Sulfonyl Chlorination: The isolated diazonium salt is then subjected to a sulfonyl chlorination reaction to yield 2-bromobenzenesulfonyl chloride. google.com A reported yield for this process is 82.4%. google.com

An alternative starting material mentioned for its synthesis is 2-aminobenzenesulfonic acid. lookchem.comchemicalbook.com This precursor is used in various chemical reactions, including the preparation of 2-bromobenzenesulfonamides and as a key component in the synthesis of certain chiral auxiliaries. lookchem.comsigmaaldrich.com

Table 3: Physical and Chemical Properties of 2-Bromobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 2905-25-1 |

| Molecular Formula | C₆H₄BrClO₂S |

| Molecular Weight | 255.52 g/mol |

| Appearance | Slightly yellow crystalline powder |

| Melting Point | 49-52 °C |

| Boiling Point | 127-128 °C at 2.4 mmHg |

Data compiled from chemical supplier and database information. lookchem.comsigmaaldrich.com

Derivatization from Substituted Aniline (B41778) Precursors

Substituted anilines are versatile starting materials for the synthesis of a wide range of halogenated aryl sulfonates. The Sandmeyer reaction and related transformations of diazonium salts derived from anilines are fundamental to this approach. As described for the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline, the conversion of an amino group into a diazonium group allows for its subsequent replacement with a sulfonyl chloride moiety. google.com

This strategy can be generalized to other substituted anilines. For example, a patent describes using 4-bromomethylaniline as a starting material to produce 2-methylbenzenesulfonyl chloride, demonstrating the adaptability of the method. google.com The high reactivity of the amino group in arylamines towards electrophilic substitution, such as bromination, can sometimes be a drawback, leading to multiple substitutions. libretexts.org To achieve controlled, monosubstitution, the reactivity of the aniline can be moderated by converting the amino group to an amide (e.g., an acetamide) before carrying out further reactions like bromination or chlorosulfonation. libretexts.org Following the desired substitution, the amide can be hydrolyzed back to the free amine, which can then be converted to the diazonium salt for subsequent reactions. libretexts.org

Incorporation into Functionalized Benzosiloxaboroles

Benzosiloxaboroles are an important class of organoboron heterocycles with significant potential in medicinal chemistry. The functionalization of the benzosiloxaborole scaffold with sulfonate groups has been explored as a means to develop new therapeutic agents.

A key synthetic strategy involves the reaction of a hydroxy-benzosiloxaborole derivative with a substituted benzenesulfonyl chloride. consensus.apprsc.org Specifically, potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate has been used as a nucleophile. consensus.apprsc.org Treatment of this compound with various substituted benzenesulfonyl chlorides results in the formation of a series of benzosiloxaboroles bearing functionalized benzenesulfonate moieties at the 6-position. consensus.apprsc.org These derivatives have shown promising antibacterial activity, particularly against Gram-positive cocci. consensus.apprsc.org

The synthesis of the benzosiloxaborole precursors themselves often starts from halogenated phenols or other bromo-substituted aromatics, which undergo a sequence of silylation and boronation steps. rsc.orgresearchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on this compound can, in principle, occur at two distinct sites: the carbon atom bearing the bromine (C-Br bond) and the carbon atom attached to the sulfonate group (C-O bond). The preferred pathway is dictated by the nature of the nucleophile, reaction conditions, and the inherent leaving group abilities of the bromide and benzenesulfonate groups.

Role of the Bromine Atom as a Leaving Group

The bromine atom on the aromatic ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org This pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the benzenesulfonate group itself is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, albeit less effectively than a nitro group. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the bromide ion is expelled, restoring the aromaticity of the ring. The rate of this reaction is dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com

Behavior of the Benzenesulfonate Moiety as a Leaving Group

The benzenesulfonate group is an excellent leaving group, significantly better than bromide, due to the high stability of the resulting benzenesulfonate anion, which is the conjugate base of a strong acid (benzenesulfonic acid). libretexts.org This high stability arises from extensive charge delocalization over the sulfonyl group and the benzene ring.

Nucleophilic attack can occur at the carbon atom of the phenyl ring to which the sulfonate is attached, also via an SNAr mechanism. Studies on related aryl benzenesulfonates have shown that competitive nucleophilic substitution can occur at both the C-O and S-O bonds. nih.govacs.org The regioselectivity is influenced by the nature of the nucleophile and the substituents on both aromatic rings. nih.govresearchgate.net Hard nucleophiles tend to favor attack at the harder sulfur center (S-O cleavage), while softer nucleophiles may favor attack at the softer carbon center (C-O cleavage).

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | -14 | Excellent |

| Tosylate (CH₃C₆H₄SO₃⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Benzenesulfonate (C₆H₅SO₃⁻) | Benzenesulfonic Acid | -2.5 | Excellent |

| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | Good |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Moderate |

Mechanistic Elucidation of Nucleophilic Attack at the Aromatic Ring

The mechanism of nucleophilic attack on the aromatic ring of this compound is expected to be a classic SNAr reaction. The presence of two potential leaving groups in an ortho relationship introduces steric and electronic complexities. The bulky benzenesulfonate group may sterically hinder the approach of a nucleophile to the bromine-bearing carbon.

Conversely, the ortho-substituent can also influence the reaction rate through electronic effects. Some studies have shown that ortho-substituents capable of chelation can assist the departure of the leaving group, thereby accelerating the reaction. fau.edu While a bromo-substituent does not chelate in the same way, its electronic and steric presence is a key determinant of reactivity.

Competition between the two leaving groups is a critical aspect. Given that benzenesulfonate is a superior leaving group to bromide, it is plausible that under many conditions, displacement of the benzenesulfonate group would be the favored pathway. However, the specific reaction conditions, including the solvent and the nature of the nucleophile, will ultimately determine the product distribution.

Radical-Mediated Transformations

Aryl sulfonates can also participate in radical reactions, typically involving the generation of sulfonyl radicals. These reactive intermediates can then undergo a variety of transformations.

Generation and Reactivity of Sulfonyl Radical Intermediates

Aryl benzenesulfonates can serve as precursors to sulfonyl radicals under photoredox or thermal conditions. researchgate.netresearchgate.net The generation of a benzenesulfonyl radical from this compound would likely involve the homolytic cleavage of the C-O bond of the sulfonate ester. The resulting sulfonyl radical is a versatile intermediate that can participate in addition reactions to alkenes and alkynes, as well as hydrogen atom abstraction and cyclization reactions. nih.gov

The reactivity of the generated sulfonyl radical would be influenced by the presence of the ortho-bromo substituent. This substituent could potentially participate in subsequent radical processes or influence the stability and reaction selectivity of the sulfonyl radical.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-Br (Aryl) | ~80 |

| C-O (Aryl-Sulfonate) | ~70-80 |

| S-O (Sulfonate Ester) | ~60-70 |

| C-S (Aryl-Sulfonyl) | ~85 |

Intramolecular Cyclization Reactions Involving Sulfonate Esters

The ortho-disposed bromo and benzenesulfonate functionalities in this compound create the potential for intramolecular cyclization reactions under radical conditions. For instance, the formation of a sulfonyl radical could be followed by an intramolecular addition to the carbon-bromine bond, or a more complex cascade reaction could be initiated.

While specific examples involving this compound are not extensively documented, intramolecular radical cyclizations of related sulfonamides and other substituted aryl systems are known. nih.gov These reactions often proceed with high regioselectivity to form heterocyclic structures. The feasibility of such a cyclization for this compound would depend on the thermodynamics and kinetics of the cyclization step versus competing intermolecular reactions.

Reductive Processes via Silyl (B83357) Sulfonates

The reductive cleavage of aryl-oxygen and aryl-sulfur bonds is a fundamental transformation in organic synthesis, often employed to remove sulfonyl protecting groups or to generate aryl radicals or organometallics. The sulfonyl group (–SO₂R) is a strong electron-withdrawing group, making the C–SO₂ bond susceptible to cleavage under reductive conditions. Common methods for desulfonylation include the use of active metals like sodium or aluminum amalgam, tin hydrides, or transition metal complexes. researchgate.net

While sulfones are generally resistant to reduction by hydride reagents alone, the presence of transition metals or the use of silyl hydrides can facilitate this transformation. rsc.org For instance, silyl cations, generated from solid-acid catalysts and triethylsilane, have been shown to promote the reductive benzylation of benzenes with aroyl chlorides. researchgate.net This highlights the capacity of silyl species to act as powerful Lewis acids and hydride donors.

Although no direct studies on the reductive processes of this compound specifically via silyl sulfonate intermediates are prominently featured in the surveyed literature, the principles of desulfonylation suggest potential pathways. A reaction involving a silyl hydride, such as triethylsilane, in the presence of a palladium catalyst could potentially lead to the reductive cleavage of the carbon-sulfur bond. A hypothetical reaction could proceed through the formation of a silyl sulfonate intermediate, which is then further reduced.

In a related transformation, aryl sulfones that have an ortho-attached silylmethylene radical undergo intramolecular reactions, leading to either a 1,2-elimination or a reductive desulfonylation, demonstrating the interplay of silyl and sulfonyl groups in radical processes. researchgate.net

Transition Metal-Catalyzed Reactions

The structure of this compound features two distinct sites for transition metal-catalyzed cross-coupling reactions: the carbon-bromine (C-Br) bond and the carbon-oxygen bond of the benzenesulfonate group. In palladium catalysis, the oxidative addition to the C-Br bond is generally more facile and occurs under milder conditions than the cleavage of the C-O bond of an aryl sulfonate. This difference in reactivity allows for selective functionalization or sequential reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, palladium catalysts can be used to target either the C-Br or the C-OSO₂Ph bond, depending on the choice of ligands, additives, and reaction conditions.

Given the higher reactivity of the C-Br bond, a palladium-catalyzed allylation of this compound would be expected to occur preferentially at the bromine-substituted position. For example, reaction with an allylboronate ester in the presence of a suitable palladium catalyst and base would likely yield 2-allylphenyl benzenesulfonate. The reactivity of aryl sulfonates, such as the analogous aryl fluorosulfates, in palladium-catalyzed allylations has been demonstrated, suggesting that under more forcing conditions, reaction at the sulfonate position could also be possible. rsc.org

Below is a table showing examples of palladium-catalyzed allylation on related aryl (pseudo)halide substrates, illustrating the scope of compatible functionalities.

Table 1: Examples of Palladium-Catalyzed Allylation of Aryl (Pseudo)halides Data sourced from studies on analogous compounds to illustrate general reactivity.

| Entry | Aryl (Pseudo)halide | Allylating Agent | Catalyst / Ligand | Product | Yield (%) |

| 1 | 4-Bromotoluene | Allyl pinacolboronate | [Pd(cinnamyl)Cl]₂ / XantPhos | 4-Allyltoluene | 85 |

| 2 | Phenyl triflate | Potassium allyltrifluoroborate | [Pd(cinnamyl)Cl]₂ / XantPhos | Allylbenzene | 78 |

| 3 | 4-Chlorophenyl fluorosulfate | Allyl pinacolboronate | [Pd(cinnamyl)Cl]₂ / XantPhos | 4-Chloroallylbenzene | 65 |

| 4 | 1-Naphthyl nonaflate | Potassium allyltrifluoroborate | [Pd(cinnamyl)Cl]₂ / XantPhos | 1-Allylnaphthalene | 92 |

The presence of two modifiable functional groups makes this compound an attractive substrate for domino reactions, where a single sequence of operations generates significant molecular complexity. A hypothetical domino reaction could begin with a palladium-catalyzed coupling at the C-Br bond, followed by an intramolecular cyclization involving the sulfonate moiety.

For instance, a Suzuki coupling of this compound with an ortho-alkynylphenylboronic acid would generate a biaryl intermediate. This intermediate could then undergo a palladium-catalyzed intramolecular annulation to construct a polycyclic aromatic system. nih.gov Alternatively, multicomponent reactions can be designed to incorporate several molecules in one pot. Copper-catalyzed domino reactions have been used to synthesize complex heterocycles like 2-N-substituted benzothiazoles from simple starting materials. nih.gov While not palladium-catalyzed, these examples show the power of domino strategies with ortho-dihaloaromatic-type substrates.

The table below presents examples from the literature where multicomponent or domino strategies were used to build complex heterocyclic molecules, illustrating the potential for such transformations. mdpi.com

Table 2: Examples of Domino Reactions for Heterocycle Synthesis Data sourced from studies on analogous starting materials.

| Entry | Starting Materials | Catalyst | Product Type |

| 1 | 2-Iodobenzamide, Sodium azide, Terminal alkyne | Copper(I) | 2-(1,2,3-Triazolyl)benzamide |

| 2 | Aryl aldehyde, Propiolic acid, Isonitrile, Amine | (Ugi-4CR) | Furoisoquinoline precursor |

| 3 | 2-Aminothiophenol, Aryl aldehyde, Isocyanide | Copper(I) | 2-N-Substituted Benzothiazole |

The fluorene (B118485) scaffold is a key structural motif in materials science and medicinal chemistry. Palladium-catalyzed intramolecular C-H activation is a modern and efficient strategy for synthesizing fluorenes and their derivatives (fluorenones). The typical precursor for such a cyclization is a 2-substituted biaryl.

Starting from this compound, a two-step, one-pot synthesis of a substituted fluorene could be envisioned. The first step would be a palladium-catalyzed Suzuki-Miyaura coupling with a suitable arylboronic acid to form a 2-bromo-biaryl intermediate, which would still bear the benzenesulfonate group. The second step would be an intramolecular C-H activation/arylation, where the palladium catalyst inserts into the C-Br bond and then reacts with a C-H bond on the adjacent aryl ring to close the five-membered ring of the fluorene core.

Studies on the synthesis of fused biaryl sulfones via palladium-catalyzed intramolecular oxidative arylations provide strong precedent for this type of transformation. acs.orgnih.govresearchgate.net In these reactions, a biaryl sulfone is cyclized to form a dibenzothiophene (B1670422) dioxide, demonstrating that the C-H bonds ortho to a sulfone group can be activated for cyclization.

The following table shows representative examples of palladium-catalyzed syntheses of fluorenes and related fused systems from biaryl precursors.

Table 3: Palladium-Catalyzed Synthesis of Fluorenes and Fused Biaryls Data sourced from studies on analogous biaryl precursors.

| Entry | Precursor | Catalyst | Oxidant/Additive | Product | Yield (%) |

| 1 | 2-Phenyl-benzenesulfonamide | Pd(OAc)₂ | Ag₂CO₃ | Dibenzothiophene-5,5-dioxide | 85 |

| 2 | 2-(Naphthalen-1-yl)benzenesulfonamide | Pd(OAc)₂ | Ag₂CO₃ | Benzo[b]naphtho[2,1-d]thiophene-7,7-dioxide | 78 |

| 3 | o-Alkynyl biaryl | Pd(OAc)₂ / d-i-Prpf | - | Substituted Fluorene | >95 |

| 4 | 2-Iodo-2'-methylbiphenyl | Pd(OAc)₂ | K₂CO₃ | 4-Methylfluorene | 81 |

Copper-Catalyzed Ring Opening Rearrangement Functionalization (RORF)

Ring Opening Rearrangement Functionalization (RORF) reactions typically involve substrates containing strained ring systems, such as cyclopropanols or cyclobutanones. The release of ring strain provides a thermodynamic driving force for the reaction, allowing for the formation of new, more complex structures.

The substrate this compound is a stable, non-strained aromatic compound. As such, it is not an expected candidate for a Ring Opening Rearrangement Functionalization reaction. A review of the scientific literature confirms that no such reactions have been reported for this compound.

However, copper catalysis is highly relevant to the chemistry of both aryl bromides and aryl sulfonates, primarily through Ullmann-type cross-coupling reactions. These reactions are fundamental for the formation of C-N, C-O, and C-S bonds. For instance, copper catalysts, often in conjunction with specific ligands, can mediate the coupling of aryl bromides with amines, alcohols, and thiols under conditions that are often complementary to palladium-catalyzed systems. nie.edu.sgrsc.org While not a RORF, these copper-catalyzed cross-couplings represent an important class of reactions for functionalizing substrates like this compound. nih.gov

Electrophilic and Organometallic Chemistry

The electrophilic and organometallic reactivity of this compound is dictated by its two distinct functionalities: the bromophenyl group and the benzenesulfonate group.

Electrophilic aromatic sulfonation is a classic reaction where a hydrogen atom on an aromatic ring is substituted by a sulfonic acid (–SO₃H) group. wikipedia.org The reaction is typically performed by heating an aromatic compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comchemguide.co.uk The actual electrophile is either SO₃ itself or its protonated form, +SO₃H. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack by the aromatic ring: The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃ (or +SO₃H), forming a resonance-stabilized carbocation intermediate known as a sigma complex. chemistrysteps.commasterorganicchemistry.com This step is typically the rate-determining step.

Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom that formed the bond with the sulfur, restoring the ring's aromaticity. masterorganicchemistry.com

A key feature of sulfonation is its reversibility. wikipedia.orgchemistrysteps.com While concentrated acid drives the forward reaction (sulfonation), treating a sulfonic acid with hot, dilute aqueous acid can reverse the process (desulfonation). wikipedia.orgchemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary protecting or directing group in multi-step syntheses. wikipedia.org

For this compound, direct sulfonation is not a primary reaction of interest due to the presence of two already substituted, deactivated rings. However, understanding the mechanism is relevant for assessing potential side reactions under strongly acidic conditions and for the synthesis of related precursors.

Lithium-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organolithium compounds. wikipedia.org This reaction is particularly efficient for aryl bromides, making it highly relevant to the 2-bromophenyl moiety of the target compound. wikipedia.org The general transformation involves an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), reacting with an aryl halide. wikipedia.org

R-Li + Ar-Br → R-Br + Ar-Li

This reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium species. harvard.edu The stability of the carbanionic center is a primary influence, with sp²-hybridized carbanions (like aryllithiums) being more stable than sp³-hybridized ones (like alkyllithiums). wikipedia.orgharvard.edu The exchange rate is very fast, often exceeding the rates of competing reactions like nucleophilic addition, and typically follows the trend I > Br > Cl. wikipedia.orgharvard.edu

The mechanism has been proposed to proceed via a nucleophilic pathway involving a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu The reaction is often conducted at very low temperatures (-78 °C to -120 °C) to minimize side reactions. harvard.edusciencemadness.org

For a bromophenyl system, such as the one in this compound, lithium-halogen exchange with n-BuLi would generate a highly reactive 2-lithiophenyl benzenesulfonate intermediate. This species could then be trapped with various electrophiles to introduce new functional groups at the former position of the bromine atom.

Table 2: Conditions and Characteristics of Lithium-Halogen Exchange

| Parameter | Description | Relevance to Bromophenyl Systems |

|---|---|---|

| Common Reagents | n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) | Both are effective for Br-Li exchange on aryl bromides. wikipedia.orgharvard.edu |

| Temperature | Low temperatures, typically -78 °C or below, are required. sciencemadness.org | Minimizes side reactions and decomposition of the organolithium intermediate. |

| Reaction Rate | Extremely fast, often kinetically controlled. wikipedia.orgharvard.edu | The exchange on the sp² carbon of the bromophenyl ring is highly favorable. wikipedia.org |

| Mechanism | Proceeds via a proposed "ate-complex" intermediate. wikipedia.orgharvard.edu | The formation of a lithiated arene species is the key step. wikipedia.org |

N-Heterocyclic carbenes (NHCs) are powerful nucleophiles and popular organocatalysts. nih.govrsc.org While their catalytic cycles are often well-understood, investigations have revealed potential unproductive pathways that can lead to catalyst deactivation. rsc.org One such pathway involves a redox reaction between the NHC and sulfonate esters. rsc.org

Mechanistic studies have shown that an NHC can react with a sulfonate through a complex process that results in the transfer of an oxygen atom from the sulfonate to the carbene. rsc.org This oxidation of the NHC converts it into the corresponding urea (B33335) derivative, rendering it catalytically inactive. rsc.org This reaction represents an unproductive consumption of the catalyst, which can be a significant hurdle in developing efficient NHC-catalyzed processes, especially when sulfonates are present as substrates, reagents, or even counter-ions. rsc.org

This reactivity is highly relevant to this compound, as the benzenesulfonate group could potentially engage in this deactivating redox process if subjected to NHC-catalyzed conditions. Understanding this potential for catalyst decomposition is crucial for designing compatible reaction systems. rsc.org

Applications of 2 Bromophenyl Benzenesulfonate As a Synthon in Organic Chemistry

Strategic Intermediate in the Construction of Complex Organic Molecules

The structural features of 2-Bromophenyl benzenesulfonate (B1194179) make it an ideal starting point for the synthesis of intricate molecular frameworks. The presence of two distinct reactive sites on the phenyl ring allows for sequential and controlled functionalization, providing a pathway to complex structures that would be challenging to assemble through other means.

Precursor to Multifunctional Aromatic and Heterocyclic Scaffolds

2-Bromophenyl benzenesulfonate serves as a valuable precursor for the synthesis of various fused aromatic and heterocyclic systems, which are core structures in many pharmaceuticals, natural products, and materials. For instance, it can be envisioned as a starting material for the synthesis of dibenzofurans and carbazoles. The synthesis of these tricyclic systems often involves the formation of a biaryl linkage followed by an intramolecular cyclization.

While direct cyclization methods are continually being developed, a common strategy involves the conversion of the benzenesulfonate group into a hydroxyl or amino group, respectively. The resulting 2-bromophenol (B46759) or 2-bromoaniline (B46623) derivatives can then undergo intramolecular cyclization reactions, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, to form the dibenzofuran or carbazole core. The bromine atom can then be further functionalized to introduce additional complexity.

Synthesis of Functionalized Organic Building Blocks

Beyond its role in constructing complex fused systems, this compound is instrumental in the synthesis of a variety of functionalized organic building blocks that are themselves valuable intermediates in organic synthesis.

Access to Stilbene Hybrid Benzenesulfonates

Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds with significant biological and materials science applications. This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to synthesize stilbene derivatives. In a typical Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base.

The reaction of this compound with styrene or its derivatives would yield a stilbene structure where one of the phenyl rings is substituted with a benzenesulfonate group. This "stilbene hybrid benzenesulfonate" is a bifunctional molecule that can undergo further transformations at both the benzenesulfonate moiety and potentially at other positions on the aromatic rings, making it a versatile building block for more complex molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Styrene | Pd(OAc)₂, PPh₃, Base | (E)-2-(2-Styrylphenyl) benzenesulfonate |

| This compound | 4-Vinylpyridine | PdCl₂(PPh₃)₂, Base | (E)-2-(2-(Pyridin-4-yl)vinyl)phenyl benzenesulfonate |

Preparation of Indole Derivatives

Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry. The synthesis of indoles often involves the formation of a carbon-nitrogen bond to close the five-membered pyrrole ring. While the classical Fischer indole synthesis remains widely used, modern cross-coupling strategies have expanded the toolkit for indole synthesis.

A plausible synthetic route to indole derivatives starting from this compound would involve the conversion of the benzenesulfonate group into an amino group. This transformation can be achieved through nickel-catalyzed amination reactions of aryl sulfonates. The resulting 2-bromoaniline derivative can then be subjected to various indole-forming reactions. For example, a palladium-catalyzed Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne, could be employed. Alternatively, a Buchwald-Hartwig amination followed by an intramolecular cyclization could be utilized.

| Starting Material | Key Transformation | Intermediate | Subsequent Reaction | Product |

| This compound | Nickel-catalyzed amination | 2-Bromoaniline | Larock Indole Synthesis with Diphenylacetylene | 2,3-Diphenylindole |

| This compound | Nickel-catalyzed amination | 2-Bromoaniline | Sonogashira coupling with Phenylacetylene, followed by cyclization | 2-Phenylindole |

Synthetic Routes to Ynol Ethers

Ynol ethers are a class of organic compounds containing an alkoxy group attached to a carbon-carbon triple bond. They are versatile intermediates in organic synthesis due to their high reactivity. The synthesis of ynol ethers can be challenging, but cross-coupling reactions have provided viable routes.

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The bromine atom of this compound makes it a suitable substrate for such a reaction. Coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection, would yield 2-ethynylphenyl benzenesulfonate. The resulting terminal alkyne could then potentially be converted to an ynol ether through various methods, although direct coupling of aryl sulfonates to form ynol ethers is less common.

Formation of γ-Keto Sulfones

γ-Keto sulfones are valuable synthetic intermediates that contain both a ketone and a sulfone functional group. These motifs are present in some biologically active molecules and can be used to construct more complex structures. The most common methods for the synthesis of γ-keto sulfones involve the Michael addition of a sulfinate salt to an α,β-unsaturated ketone.

While a direct role for this compound in the formation of γ-keto sulfones via a Michael addition is not immediately apparent, it could serve as a precursor to a suitable Michael acceptor. For instance, a Heck reaction with an appropriate vinyl ketone could introduce the necessary α,β-unsaturated ketone functionality onto the 2-(benzenesulfonyloxy)phenyl scaffold. Subsequent Michael addition of a sulfinate would then yield the desired γ-keto sulfone.

Derivatization to Isoxazoline Sulfonate Frameworks

The isoxazoline ring is a significant heterocyclic motif found in numerous biologically active compounds. The synthesis of isoxazoline frameworks incorporating a sulfonate group can be achieved through multi-step sequences that leverage the reactivity of this compound. A plausible synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction, at the C-Br position to introduce an alkenyl or alkynyl substituent. This intermediate can then undergo a [3+2] cycloaddition reaction to form the isoxazoline ring.

For instance, a palladium-catalyzed coupling of this compound with a suitable terminal alkene could yield a styrenyl benzenesulfonate derivative. Subsequent reaction of this intermediate with a nitrile oxide (generated in situ from an oxime) would lead to the formation of the desired 3,5-disubstituted isoxazoline, retaining the benzenesulfonate group on the phenyl ring.

Table 1: Proposed Reaction Scheme for Isoxazoline Sulfonate Synthesis

| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Palladium-Catalyzed Heck Coupling | This compound, Terminal Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | 2-Alkenylphenyl benzenesulfonate |

This approach allows for the incorporation of the benzenesulfonate moiety, which can serve as a handle for further functionalization or influence the physicochemical properties of the final molecule. The palladium-catalyzed synthesis of isoxazolines from aryl bromides is a well-established methodology, highlighting the feasibility of this transformation rsc.orgresearchgate.net.

Role in Advanced Functionalization Strategies

The structure of this compound is ideally suited for advanced functionalization strategies, particularly in the synthesis of complex molecules required for the pharmaceutical and agrochemical industries. Its two distinct reactive sites—the aryl bromide and the aryl sulfonate—can be addressed with high selectivity using different catalytic systems.

Late-Stage Functionalization Methodologies for Pharmaceutical and Agrochemical Intermediates

Late-stage functionalization (LSF) is a powerful strategy that involves introducing functional groups into a complex molecule at a late point in the synthesis. This approach avoids the need for lengthy de novo synthesis of each new analog, accelerating the drug discovery process mpg.dempg.de. This compound can be used to introduce the 2-bromophenyl motif onto a complex core, with the benzenesulfonate acting as the leaving group in a cross-coupling reaction. The bromine atom on the introduced fragment then serves as a versatile handle for subsequent LSF.

Aryl sulfonates, including triflates, nonaflates, and benzenesulfonates, are effective electrophiles in palladium-catalyzed cross-coupling reactions, acting as substitutes for aryl halides nih.gov. This allows for the coupling of the phenyl benzenesulfonate portion of the molecule under conditions that might leave the C-Br bond intact. Subsequently, the bromine can be targeted in a second, distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity. This sequential, orthogonal functionalization is a hallmark of advanced synthetic strategies researchwithrutgers.comnih.gov.

Table 2: Orthogonal Reactivity in Late-Stage Functionalization

| Reactive Site | Coupling Reaction | Typical Catalyst System | Potential Coupling Partner |

|---|---|---|---|

| C-O (Sulfonate) | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid |

This dual-pass strategy enables the rapid generation of a library of complex analogs from a common intermediate, which is highly valuable in exploring structure-activity relationships (SAR) for pharmaceutical and agrochemical candidates.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and other functional materials nih.govnih.gov. This compound serves as an excellent synthon for the construction of various heterocyclic frameworks through C-N bond-forming reactions.

The N-arylation of heterocyclic amines is a fundamental transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for forging C-N bonds between aryl halides and amines wikipedia.orglibretexts.orgorganic-chemistry.org. This compound can act as the arylating agent in the reaction with benzo[d]thiazol-2-amine.

Given the higher reactivity of aryl bromides compared to aryl sulfonates in many standard Buchwald-Hartwig protocols, the reaction can be selectively directed to the C-Br bond. This would yield N-(2-bromophenyl)benzo[d]thiazol-2-amine, leaving the benzenesulfonate group of a different molecule (if used as the primary reactant) untouched, or more directly, coupling the 2-bromophenyl group to the amine. The resulting product is a valuable intermediate for further diversification, for instance, through subsequent intramolecular cyclization or intermolecular cross-coupling at the bromine position. Modern catalytic systems show high functional group tolerance, making this approach viable for complex substrates researchgate.netrsc.orgnih.gov.

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents nih.gov. This compound can be utilized in the construction and functionalization of triazine-based compounds through palladium-catalyzed cross-coupling reactions.

A common strategy for building substituted triazines is the sequential reaction of cyanuric chloride with various nucleophiles. Alternatively, for creating aryl-substituted triazines, the Suzuki cross-coupling reaction is highly effective nus.edu.sg. In this context, this compound can be coupled with a triazine-boronic acid derivative. The C-Br bond would readily participate in the Suzuki coupling, allowing the stable attachment of the substituted phenyl ring to the triazine core youtube.comrsc.org.

Table 3: Application in Triazine Scaffold Synthesis via Suzuki Coupling

| Triazine Precursor | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 2,4-dichloro-6-(aryl)triazine | (2-(Benzenesulfonyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-4-(aryl)-6-(2'-(benzenesulfonyloxy)phenyl)triazine |

This methodology facilitates the synthesis of complex triazine derivatives where the 2-bromophenyl or the benzenesulfonyloxyphenyl moiety can introduce specific steric and electronic properties, crucial for modulating the biological activity of the final compound.

Advanced Spectroscopic and Computational Characterization in 2 Bromophenyl Benzenesulfonate Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic analysis provides the foundational data for the structural verification and investigation of 2-Bromophenyl benzenesulfonate (B1194179). Each technique offers a unique window into the compound's atomic and molecular properties, from the magnetic environment of individual nuclei to the vibrational modes of chemical bonds and electronic transitions.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2-Bromophenyl benzenesulfonate. The chemical shifts in both ¹H-NMR and ¹³C-NMR spectra are highly sensitive to the electronic environment of each nucleus, providing definitive structural information.

In the ¹H-NMR spectrum, the aromatic protons of the two distinct phenyl rings resonate in the typical downfield region of approximately 7.0–8.0 ppm. The protons on the benzenesulfonate ring are influenced by the strongly electron-withdrawing sulfonate group (-SO₂-), while the protons on the 2-bromophenyl ring are affected by both the bromine atom and the ester linkage. The complex splitting patterns (multiplets) observed in this region arise from spin-spin coupling between adjacent protons, allowing for precise assignment of each signal to its position on the rings.

The ¹³C-NMR spectrum provides complementary information, detailing the chemical environment of each carbon atom. The spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. Carbons directly attached to the electron-withdrawing sulfonate group and the bromine atom are shifted downfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H-NMR (Aromatic) | 7.0 - 8.0 | Complex multiplets due to coupling between protons on both aromatic rings. Protons ortho to the sulfonyl group are expected to be the most downfield. |

| ¹³C-NMR (Aromatic) | 115 - 150 | Carbons attached to oxygen (C-O) and the sulfonyl group (C-S) will be significantly downfield. The carbon bearing the bromine atom (C-Br) will also be influenced. |

FT-IR spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays characteristic absorption bands that serve as fingerprints for specific functional groups.

Key vibrational modes for this compound include the strong, distinct stretches of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the ranges of 1340–1380 cm⁻¹ and 1150–1190 cm⁻¹, respectively. The stretching of the S-O-C ester linkage also gives rise to characteristic bands. Additionally, the spectrum shows absorptions corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ region.

Table 2: Key FT-IR Vibrational Frequencies for Aryl Benzenesulfonates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium |

| S=O Asymmetric Stretch | 1340 - 1380 | Strong |

| S=O Symmetric Stretch | 1150 - 1190 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| S-O Stretch (Ester) | 900 - 1000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light that promotes electrons to higher energy orbitals. The primary electronic transitions in this molecule are π→π* transitions associated with the two aromatic rings.

Benzene (B151609) itself exhibits characteristic absorption bands, and the presence of substituents like the bromo and benzenesulfonate groups typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The spectrum is expected to show strong absorption bands in the ultraviolet region, reflecting the conjugated π-electron systems of the phenyl and bromophenyl moieties. The correlation of these absorption maxima with the molecular structure helps to confirm the presence and electronic interplay of the aromatic systems.

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An SC-XRD analysis of this compound would provide exact bond lengths, bond angles, and torsion angles, confirming its molecular conformation. Beyond the individual molecule, this technique is crucial for understanding how molecules pack together to form a crystal lattice.

The crystal packing of this compound is stabilized by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant, where hydrogen atoms from the aromatic rings interact with the highly electronegative oxygen atoms of the sulfonate group. nih.gov Other potential interactions that dictate the crystal structure include:

π-π stacking: Interactions between the electron clouds of the aromatic rings.

Halogen bonding: The bromine atom can act as an electrophilic region, interacting with nucleophilic atoms like the sulfonate oxygens.

Analysis of these interactions provides a deep understanding of the forces responsible for the molecule's solid-state structure and properties. researcher.lifersc.org

General computational methodologies such as DFT are widely used to investigate the properties of related molecules like substituted phenyl benzenesulfonates. For instance, studies on similar compounds often employ DFT with functionals like B3LYP and basis sets such as 6-311+G(d,p) to perform geometry optimization and predict molecular properties. thieme-connect.comresearchgate.net These computational approaches are fundamental in modern chemistry for understanding molecular structure, reactivity, and electronic characteristics.

Theoretical chemistry provides a framework for understanding chemical phenomena through the lens of quantum mechanics. Key aspects often investigated include:

Geometry Optimization and Conformational Landscape Analysis: This involves finding the most stable three-dimensional arrangement of atoms in a molecule (its minimum energy conformation). For a molecule like this compound, this would involve determining the preferred rotational orientations (dihedral angles) around the C-O and S-O bonds.

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals helps in predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule. It examines intramolecular charge transfer, which is the movement of electron density from a donor orbital to an acceptor orbital within the same molecule. These interactions can significantly stabilize the molecule.

Prediction of Nonlinear Optical (NLO) Properties: Computational methods can predict a molecule's potential for NLO applications, which are important in technologies like optical communications and data storage. This involves calculating properties such as the dipole moment, polarizability, and first hyperpolarizability. Molecules with significant intramolecular charge transfer often exhibit enhanced NLO properties.

Quantum Chemical Methods for Reaction Mechanism Exploration: Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows chemists to identify transition states, calculate activation energies, and elucidate the step-by-step mechanism of a reaction, providing insights that are often difficult to obtain through experiments alone.

While the specific application of these advanced computational and theoretical studies to "this compound" is not documented in the available literature, the principles outlined above represent the standard approach for such an investigation. A thorough computational study would provide valuable data on its structural, electronic, and reactive properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Methods for Reaction Mechanism Exploration

Transition State Characterization and Activation Energy Calculations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states. In the context of reactions involving aryl benzenesulfonates, such as the hydrolysis of this compound, DFT calculations can provide detailed insights into the geometry of the transition state and the energetic barrier, or activation energy, that must be overcome for the reaction to proceed.

These studies typically reveal a concerted SNAr (Substitution Nucleophilic Aromatic) mechanism for hydrolysis, proceeding through a single transition state rather than a stable intermediate. The geometry of this transition state is characterized by the simultaneous formation of the bond with the incoming nucleophile (e.g., a hydroxide (B78521) ion) and the cleavage of the bond with the leaving group (the aryloxide).

Key geometric parameters of the transition state, such as the bond lengths between the sulfur atom and the oxygen atoms of the nucleophile and the leaving group, can be precisely calculated. For a series of substituted phenyl benzenesulfonates, it has been observed that as the leaving group becomes more stabilized (i.e., a better leaving group), the transition state becomes earlier, with a longer bond to the incoming nucleophile. nih.gov This trend is a classic example of the Hammond postulate in action.

The calculated activation free energies (ΔG‡) for these reactions are critical for understanding their kinetics. These values are determined as the difference in free energy between the reactants and the transition state. The table below presents representative calculated activation energies and key transition state bond distances for the alkaline hydrolysis of various substituted phenyl benzenesulfonates, which can be considered analogous to the subject compound.

Calculated Activation Energies and Transition State Geometries for the Alkaline Hydrolysis of Substituted Phenyl Benzenesulfonates

| Substituent on Phenyl Ring | Calculated Activation Free Energy (ΔG‡calc) (kcal/mol) | S-Onucleophile Distance (Å) | S-Oleaving group Distance (Å) |

|---|---|---|---|

| 3-Fluoro-4-nitro | 14.8 | 2.47 | 1.83 |

| 3-Nitro | 16.5 | 2.41 | 1.83 |

| 4-Chloro | 17.0 | 2.39 | 1.83 |

| 3,4-Dimethyl | 18.4 | 2.35 | 1.83 |

These calculations not only provide quantitative predictions of reaction rates but also offer a detailed picture of the molecular events that occur during the reaction, which is often difficult to obtain through experimental methods alone.

Investigation of Electronic Structure and Dynamics of Elementary Reaction Steps

The electronic structure of the reacting species provides fundamental insights into the nature of bonding and charge distribution throughout the reaction pathway. For the hydrolysis of a compound like this compound, computational methods such as Natural Bond Orbital (NBO) analysis can be employed to study the electronic changes from reactants to the transition state and finally to the products.

In the transition state of the alkaline hydrolysis of aryl benzenesulfonates, there is a significant redistribution of electron density. The incoming nucleophile donates electron density to the sulfur atom, while the leaving group withdraws electron density. NBO analysis can quantify these changes by calculating the partial charges on each atom and the Wiberg bond indices (a measure of bond order) for the bonds being formed and broken.

For example, in the transition state for the hydrolysis of aryl sulfate (B86663) diesters, which are structurally related to aryl benzenesulfonates, the bond order of the forming S-Onucleophile bond is typically low, while the bond order of the cleaving S-Oleaving group bond is significantly reduced compared to the reactant state. nih.gov This indicates a transition state where the leaving group has started to depart but the nucleophile is not yet fully bonded, consistent with an associative-like but concerted mechanism.

The dynamics of the elementary reaction steps can be explored by mapping the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. The reaction pathway corresponds to the minimum energy path on this surface, connecting reactants and products through the transition state. By calculating the energy at various points along this path, a reaction energy profile can be constructed, illustrating the energetic changes that occur during the reaction. For the hydrolysis of aryl benzenesulfonates, these profiles typically show a single energy barrier, corresponding to the concerted transition state. nih.govacs.org

Computational Insights into Carbocation Intermediates in Aromatic Substitution

While the hydrolysis of many aryl benzenesulfonates is thought to proceed through a concerted mechanism, it is also important to consider the possibility of a stepwise pathway involving a carbocation intermediate, particularly under different reaction conditions or with different substrates. Computational chemistry is invaluable for assessing the feasibility of such pathways by calculating the stability of potential carbocation intermediates.

A stepwise mechanism for the solvolysis of this compound would involve the departure of the benzenesulfonate leaving group to form a 2-bromophenyl cation. The stability of this carbocation would be a critical factor in determining whether this pathway is viable. In general, the stability of carbocations is influenced by several factors, including inductive effects, hyperconjugation, and resonance. libretexts.orglibretexts.org

The 2-bromophenyl cation would be an aryl cation, where the positive charge is on an sp2-hybridized carbon atom of the benzene ring. Aryl cations are notoriously unstable. The bromine substituent would exert a complex influence; its electronegativity would be destabilizing through an inductive effect, while its lone pairs could potentially offer some stabilization through resonance, although this is generally not as effective for halogens as it is for oxygen or nitrogen.

Computational studies can provide quantitative estimates of the energy of such carbocation intermediates. By comparing the calculated energy of the carbocation pathway with that of the concerted pathway, a determination can be made as to which is more favorable. For most nucleophilic aromatic substitutions on unactivated rings, the energy required to form the aryl cation is prohibitively high, making the concerted or addition-elimination (Meisenheimer complex) pathways much more likely.

The delocalization of positive charge is a key stabilizing factor for carbocations. libretexts.org In benzylic carbocations, for instance, the positive charge is delocalized over the aromatic ring, leading to significant stabilization. libretexts.org However, in an aryl cation like the 2-bromophenyl cation, the empty p-orbital is in the plane of the ring and cannot effectively overlap with the π-system, thus precluding this type of resonance stabilization. This inherent instability is a major reason why SN1-type reactions on aryl substrates are rare.

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into the dynamic processes that are not captured by static quantum chemical calculations. For a reactive system like the hydrolysis of this compound, MD simulations can be particularly useful for understanding the role of the solvent in the reaction.

While direct simulation of the bond-breaking and bond-forming events of a chemical reaction often requires advanced techniques like ab initio MD (AIMD) or QM/MM (Quantum Mechanics/Molecular Mechanics) methods due to the high computational cost, classical MD simulations can provide valuable information about the system's behavior before the reaction occurs.

For instance, MD simulations can be used to study the solvation of the this compound reactant and the incoming nucleophile. These simulations can reveal the structure of the solvent shells around the reacting molecules, the hydrogen bonding network, and the orientational preferences of the solvent molecules. This information is crucial because the solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants and the transition state.

Although specific MD studies on the reaction of this compound are not available, simulations of related compounds like alkyl benzene sulfonates at interfaces demonstrate the utility of this method for understanding how these molecules interact with their environment. pku.edu.cnnih.gov For a reactive system in solution, MD simulations could be used to:

Calculate the potential of mean force (PMF) for bringing the nucleophile and the substrate together. The PMF provides the free energy profile for this process, indicating whether there is a free energy barrier to the formation of the reactant complex.

Analyze the solvent reorganization required to reach the transition state. The transition state often has a different charge distribution than the reactants, requiring the surrounding solvent molecules to rearrange. MD simulations can quantify the energetic cost of this reorganization, which is a key component of the activation energy.

Study the dynamics of the leaving group after it has departed from the substrate in a stepwise mechanism. MD can track the diffusion of the leaving group away from the product and its interaction with the solvent.

By combining the detailed electronic structure information from quantum chemical calculations with the dynamic insights from MD simulations, a comprehensive understanding of the reaction mechanism of this compound in solution can be achieved.

Future Directions and Emerging Research Avenues for 2 Bromophenyl Benzenesulfonate

Development of Green and Sustainable Synthetic Routes with Enhanced Atom Economy

The future synthesis of 2-Bromophenyl benzenesulfonate (B1194179) will increasingly prioritize green and sustainable methodologies. A primary goal is the enhancement of atom economy, a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Traditional syntheses may involve stoichiometric reagents and generate significant waste; future routes will aim to minimize byproducts. wiley.com

Key research avenues include:

Catalytic Approaches: The development of novel catalysts, both homogeneous and heterogeneous, can facilitate the synthesis with higher efficiency and selectivity, reducing the need for harsh conditions and stoichiometric reagents. wiley.com

Solvent Optimization: A shift towards environmentally benign solvents, such as water or bio-derived solvents, is anticipated. Research into reactions in aqueous media, potentially aided by surfactants, could offer a greener alternative to volatile organic compounds. rsc.org

Future synthetic strategies will focus on designing processes where the majority of the atoms from the starting materials, likely 2-bromophenol (B46759) and benzenesulfonyl chloride, are incorporated into the 2-Bromophenyl benzenesulfonate product, approaching 100% atom economy. rsc.org

Exploration of Undiscovered Reactivity Modes and Regioselectivity Control

The bifunctional nature of this compound—possessing both a reactive carbon-bromine bond and a sulfonate ester—opens the door to a wide range of chemical transformations. Future research will focus on exploring novel reactivity and achieving precise control over which part of the molecule reacts (regioselectivity).

Potential areas of investigation include:

Dual-Site Derivatization: Developing reactions that can selectively functionalize either the brominated phenyl ring or the benzenesulfonate ring. This could involve leveraging the C-Br bond for cross-coupling reactions (e.g., Suzuki, Heck) while using the sulfonate group as a leaving group in nucleophilic aromatic substitution, or vice versa.

Orthogonal Reactivity: Designing reaction conditions that allow for the stepwise modification of the two distinct reactive sites independently of one another. This would enable the construction of complex molecular architectures from a single, versatile starting material.

Novel Cyclization Strategies: Investigating intramolecular reactions where both the bromo and sulfonate moieties participate in forming new ring systems, leading to novel heterocyclic compounds.

Controlling the regioselectivity will be paramount, allowing chemists to precisely dictate the outcome of a reaction and build complex molecules with high predictability.

Integration into Multi-Component and Cascade Reaction Sequences for Synthetic Efficiency

To enhance synthetic efficiency, future research will aim to integrate this compound into multi-component reactions (MCRs) and cascade reaction sequences. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials, aligning with the principles of atom economy and green chemistry. beilstein-journals.org Cascade reactions, in turn, involve multiple bond-forming events occurring consecutively in a single operation without isolating intermediates. mdpi.com

Future research in this area could involve:

Designing Novel MCRs: Utilizing this compound as a key building block in known MCRs like the Ugi or Passerini reactions, or developing entirely new MCRs around its unique structure. beilstein-journals.org

Developing Cascade Sequences: Creating elegant and efficient synthetic pathways where an initial reaction at one site of the molecule triggers a subsequent transformation at another site. For example, an initial cross-coupling at the C-Br bond could be followed by an intramolecular cyclization involving the sulfonate group.

Electrochemical Synthesis: Exploring electrocatalytic methods to drive multi-component cascade reactions, which can replace hazardous chemical oxidants or reductants with electrons, offering a greener and more controlled approach. researchgate.netresearchgate.net

The successful integration of this compound into these efficient synthetic strategies would significantly shorten synthetic routes to complex molecules, reduce waste, and save time and resources. beilstein-journals.org

Application in the Synthesis of Novel Advanced Materials and Functional Molecules

The distinct structural features of this compound make it a promising precursor for a variety of advanced materials and functional molecules. The bromine atom provides a handle for polymerization or modification, while the sulfonate group can influence properties like solubility, thermal stability, or electronic characteristics.

Emerging applications to be explored include:

Polymer Chemistry: Incorporating the molecule as a monomer in the synthesis of novel polymers. The resulting materials could possess unique properties such as flame retardancy (due to bromine) or enhanced thermal stability.

Pharmaceutical Scaffolds: Using the compound as a starting material for the synthesis of biologically active molecules. The arylsulfonate motif is present in various pharmacologically active compounds, and the ability to further functionalize the molecule via its bromo group offers a pathway to diverse chemical libraries for drug discovery. beilstein-journals.org

Organic Electronics: Investigating the potential of derivatives of this compound in the development of organic semiconductors, liquid crystals, or other functional materials where the electronic properties of the substituted aromatic rings can be exploited.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry will be an indispensable tool in guiding the future research of this compound. Advanced modeling techniques can provide deep insights into the molecule's properties and reactivity, accelerating the discovery process and reducing the need for extensive trial-and-error experimentation.

Key areas for computational investigation include:

Reaction Mechanism and Prediction: Using methods like Density Functional Theory (DFT) to model potential reaction pathways, predict the feasibility of new reactions, and understand the factors controlling regioselectivity.

Property Simulation: Predicting the physical, chemical, and electronic properties of novel materials derived from this compound before their synthesis. For example, computational screening could identify derivatives with optimal electronic properties for use in organic electronics. mdpi.com